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Introduction

Ceftolozane sulfate, a novel fifth-generation cephalosporin, represents a significant
advancement in the treatment of infections caused by multidrug-resistant (MDR) Gram-
negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] When combined with the [3-
lactamase inhibitor tazobactam, its spectrum of activity is broadened to include many
extended-spectrum B-lactamase (ESBL)-producing Enterobacteriaceae.[4][5] This technical
guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic
(PD) properties of ceftolozane, offering a detailed resource for researchers, scientists, and
professionals involved in drug development.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]
[7] It has a high affinity for essential penicillin-binding proteins (PBPSs), particularly PBP1b, 1c,
2, and 3 in P. aeruginosa and Escherichia coli.[4][6][8] This binding prevents the final
transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The addition of
tazobactam, a [3-lactamase inhibitor, protects ceftolozane from degradation by many Class A
and some Class C (-lactamases, thereby expanding its utility against otherwise resistant
organisms.[4][9]
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Mechanism of action of Ceftolozane/Tazobactam.

Pharmacokinetics

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional

kinetics.[4][10] It is administered intravenously and exhibits a predictable and consistent

behavior in healthy volunteers and patient populations.

Absorption and Distribution
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Following intravenous administration, ceftolozane is rapidly distributed. The steady-state
volume of distribution is approximately 13.5 liters.[6][11] Ceftolozane exhibits low plasma
protein binding, ranging from 16% to 21%.[6][12] This low level of protein binding ensures a
high fraction of unbound, active drug is available to exert its antibacterial effect. The drug
penetrates well into lung tissue, making it suitable for treating pneumonia.[6]

Metabolism and Excretion

Ceftolozane is minimally metabolized, with the majority of the dose excreted unchanged in the
urine.[6][13] Over 95% of an administered dose of ceftolozane is recovered in the urine as the
parent drug.[5][14] Tazobactam is also primarily renally excreted, with about 80% as the
unchanged drug and the remainder as an inactive M1 metabolite.[11][13] The primary route of
elimination for both ceftolozane and tazobactam is glomerular filtration.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for ceftolozane in various
populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

Cmax AUC

Dose t1/2 (h) CL (L/h) Vss (L)
(mcg/mL) (mcg-h/imL)

Ceftolozane

alone

1000 mg 69.1 172 248 -2.64 4.35-6.01 11.0-14.1

Ceftolozane/

Tazobactam

2.77 (Day 1)
1g/0.5¢ 69.1[6] 172[6] 6] 3.41 - 6.69[6] 13.5[6]
29/1g 117[4] - 2.67[4]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy
Adults (every 8 hours)
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Cmax AUC
Dose t1/2 (h) CL (L/h) Vss (L)
(mcg/mL) (mcg-h/imL)

19/0.5g (Day

10) 3.12[6]
1.5g
(ceftolozane - - ~3[5] - 13.2[5]
component)
Pharmacodynamics

The pharmacodynamic parameter that best correlates with the efficacy of ceftolozane is the
percentage of the dosing interval during which the free drug concentration remains above the
minimum inhibitory concentration (%fT>MIC).[15][16]

In Vitro Activity

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gram-
negative pathogens.

Table 3: In Vitro Activity of Ceftolozane/Tazobactam Against Key Pathogens

Organism MIC50 (pg/mL) MIC90 (pg/mL)
Pseudomonas aeruginosa 0.5[9] 2[9]

P. aeruginosa (MDR strains) 2[9] 8[9]

P. aeruginosa (XDR strains) 4[9] 16[9]
Escherichia coli 0.25[9] 0.5[9]
Enterobacteriaceae (overall) 0.25[9] 1[9]

Pharmacodynamic Targets

Studies in neutropenic murine thigh infection models and in vitro infection models have
established the %fT>MIC targets for ceftolozane. A target of 24.0-26.3% fT>MIC is associated
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with a bacteriostatic effect, while a 1-log kill is achieved at approximately 31.5-31.6% fT>MIC
for P. aeruginosa and Enterobacteriaceae.[15] For nosocomial pneumonia, a target of 32.2%
fT>MIC is associated with a 1-log kill.[17]

Experimental Protocols
Population Pharmacokinetic Analysis

A population pharmacokinetic model for ceftolozane/tazobactam was developed using data
from multiple clinical trials involving healthy volunteers and patients with complicated urinary
tract infections (cUTI) and complicated intra-abdominal infections (clAl).[13]

o Study Population: Data was pooled from 376 adults, including healthy subjects, individuals
with varying degrees of renal impairment, and patients with cUTI or clAL[13]

e Dosing: Subjects received intravenous infusions of ceftolozane/tazobactam at doses ranging
from 500 mg to 3000 mg over 1 hour.[13]

o Sampling: Serial plasma samples were collected at predefined time points to determine
ceftolozane and tazobactam concentrations.

o Analytical Method: Drug concentrations in plasma and urine were quantified using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

e Modeling: A linear two-compartment model with first-order elimination was used to describe
the pharmacokinetics of both drugs.[13] Covariates such as renal function (creatinine
clearance), body weight, and presence of infection were evaluated for their influence on
pharmacokinetic parameters.[13]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4704154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5049594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3370713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

Phase 1-3 Clinical Trials

:

Healthy Volunteers &
Infected Patients

IV Infusion
(Single & Multiple Doses)
Serial Plasma Samplng
(LC MS/MS Quantlflcatlon)

Non- compartmental or
Population PK Modeling

(e.g., NONMEM)

Calculate PK Parameters
(Cmax, AUC, t1/2, CL, Vd)

Click to download full resolution via product page

Workflow for Pharmacokinetic Analysis.

In Vitro Time-Kill Studies

Time-kill assays are conducted to evaluate the bactericidal activity of an antimicrobial agent
over time.
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Bacterial Strains: Clinically relevant isolates, such as P. aeruginosa from cystic fibrosis
patients, are used.[18]

Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10"5to 5 x 1076
CFU/mL) is prepared in a suitable broth medium.

Drug Concentrations: The isolates are exposed to various concentrations of
ceftolozane/tazobactam, often corresponding to multiples of the MIC.

Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24
hours), serially diluted, and plated on agar to determine the number of viable colonies
(CFU/mL).

Data Analysis: The change in logl0 CFU/mL over time is plotted to generate time-Kkill curves.
Bactericidal activity is typically defined as a =3-log10 reduction in CFU/mL from the initial
inoculum.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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